DechloroAsenapineEthanedioate

Description

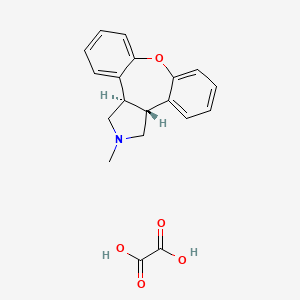

DechloroAsenapineEthanedioate is a derivative of asenapine, a second-generation antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is characterized by the removal of a chlorine atom from the asenapine molecule and the addition of ethanedioate (oxalate) as a counterion. The modification aims to enhance the pharmacological properties and reduce potential side effects associated with the parent compound.

Properties

Molecular Formula |

C19H19NO5 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(2R,6R)-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaene;oxalic acid |

InChI |

InChI=1S/C17H17NO.C2H2O4/c1-18-10-14-12-6-2-4-8-16(12)19-17-9-5-3-7-13(17)15(14)11-18;3-1(4)2(5)6/h2-9,14-15H,10-11H2,1H3;(H,3,4)(H,5,6)/t14-,15-;/m0./s1 |

InChI Key |

KOKDXGWEPSYGBZ-YYLIZZNMSA-N |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C1)C3=CC=CC=C3OC4=CC=CC=C24.C(=O)(C(=O)O)O |

Canonical SMILES |

CN1CC2C(C1)C3=CC=CC=C3OC4=CC=CC=C24.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DechloroAsenapineEthanedioate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of dechloroasenapine, which involves the selective removal of a chlorine atom from asenapine.

Formation of Ethanedioate Salt: Dechloroasenapine is then reacted with ethanedioic acid (oxalic acid) under controlled conditions to form the ethanedioate salt. This reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of dechloroasenapine are synthesized using optimized reaction conditions to ensure high yield and purity.

Crystallization: The ethanedioate salt is crystallized from the reaction mixture, followed by filtration and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

DechloroAsenapineEthanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrrole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

DechloroAsenapineEthanedioate has several scientific research applications:

Chemistry: Used as a model compound to study the effects of chlorine removal on the pharmacological properties of asenapine derivatives.

Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding affinities.

Medicine: Explored for its therapeutic potential in treating psychiatric disorders with fewer side effects compared to asenapine.

Industry: Utilized in the development of new antipsychotic medications with improved efficacy and safety profiles.

Mechanism of Action

DechloroAsenapineEthanedioate exerts its effects by interacting with various neurotransmitter receptors in the brain, including:

Serotonin Receptors (5-HT1A, 5-HT2A): Acts as an antagonist, reducing serotonin activity.

Dopamine Receptors (D2): Acts as an antagonist, reducing dopamine activity.

Histamine Receptors (H1): Acts as an antagonist, contributing to its sedative effects.

The compound’s mechanism of action involves blocking these receptors, which helps alleviate symptoms of schizophrenia and bipolar disorder by balancing neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

Asenapine: The parent compound with a chlorine atom.

Olanzapine: Another second-generation antipsychotic with a similar receptor profile.

Clozapine: Known for its efficacy in treatment-resistant schizophrenia.

Uniqueness

DechloroAsenapineEthanedioate is unique due to the removal of the chlorine atom, which may result in a different pharmacokinetic and pharmacodynamic profile. This modification aims to reduce side effects and improve the therapeutic index compared to asenapine.

Biological Activity

DechloroAsenapineEthanedioate is a synthetic derivative of asenapine, a second-generation antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. The modification involves the removal of a chlorine atom from the asenapine molecule and the addition of ethanedioate (oxalate) as a counterion, which aims to enhance its pharmacological properties and reduce side effects associated with its parent compound.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 366.4 g/mol

- SMILES Notation : CN1C[C@@H]2C@@HC3=CC=CC=C3OC4=CC=CC=C24.C(=O)(C(=O)O)O

The compound's unique structure contributes to its biological activity by affecting its interaction with neurotransmitter receptors in the brain.

This compound operates primarily through its antagonistic effects on various neurotransmitter receptors, which include:

- Serotonin Receptors (5-HT1A, 5-HT2A) : Acts as an antagonist, modulating serotonin levels.

- Dopamine Receptors (D2) : Reduces dopamine activity, which is crucial in managing psychotic symptoms.

- Histamine Receptors (H1) : Contributes to sedative effects.

This receptor interaction profile is intended to alleviate symptoms of schizophrenia and bipolar disorder by restoring balance among neurotransmitters in the brain.

Pharmacological Profile

Research indicates that this compound exhibits a favorable pharmacological profile compared to its predecessor. Key points include:

- Enhanced Efficacy : Improved receptor binding affinities lead to better therapeutic outcomes.

- Reduced Side Effects : The modification aims to lower the incidence of common side effects associated with asenapine, such as sedation and weight gain.

Research Findings

Several studies have investigated the biological activity of this compound:

-

Neurotransmitter Interaction Studies :

- In vitro studies show that this compound has a higher affinity for serotonin and dopamine receptors compared to asenapine, suggesting enhanced efficacy in treating mood disorders.

-

Animal Model Trials :

- Preclinical trials using rodent models demonstrated significant reductions in hyperactivity and anxiety-like behaviors when treated with this compound, indicating potential benefits for mood stabilization.

-

Comparative Studies :

- A comparative analysis with other antipsychotics like olanzapine and clozapine revealed that this compound has a lower risk profile for metabolic side effects while maintaining similar efficacy levels in symptom management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.